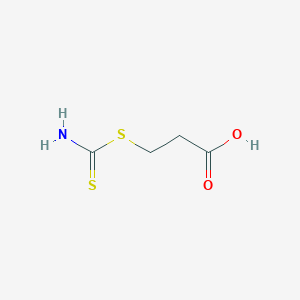

3-Carbamothioylsulfanylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-carbamothioylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S2/c5-4(8)9-2-1-3(6)7/h1-2H2,(H2,5,8)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJJWWIBCIACQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(=S)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362492 | |

| Record name | NSC9906 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4240-92-0 | |

| Record name | NSC60537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC9906 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC9906 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(THIOCARBAMYLTHIO)PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 3 Carbamothioylsulfanylpropanoic Acid and Analogues

Strategies for the Construction of the Carbamothioylsulfanyl Linkage

The synthesis of the carbamothioylsulfanyl linkage, the core functional group of S-thiocarbamates, has been approached through various methodologies. These strategies aim to provide efficient, high-yielding, and often more environmentally benign alternatives to traditional methods that may rely on hazardous reagents like phosgene (B1210022). Research has focused on novel rearrangements, one-pot and multicomponent reactions, direct synthesis from protected precursors, and thioacylation techniques.

Thiol-Dioxazolone Modified Lossen Rearrangement Approaches

A significant advancement in thiocarbamate synthesis involves a modified Lossen rearrangement utilizing dioxazolones and thiols. This methodology provides a transition-metal-free and additive-free pathway to a wide range of thiocarbamates under mild conditions. rsc.orgrsc.orgthieme-connect.com The reaction proceeds in green solvents, such as ethyl acetate (B1210297) (EtOAc), and demonstrates excellent functional group tolerance and compatibility with ambient air. rsc.org

The core of this approach is the reaction between a dioxazolone, derived from a hydroxamic acid, and a thiol. The dioxazolone undergoes a rearrangement to form an isocyanate intermediate, which is then trapped in situ by the thiol nucleophile to yield the desired S-thiocarbamate. thieme-connect.comresearchgate.net This method avoids the use of toxic reagents and harsh conditions often associated with classical thiocarbamate synthesis. thieme-connect.com The versatility of this approach has been demonstrated by its application in the preparation of polythiocarbamates, which exhibit properties such as self-healing and shape memory. rsc.orgrsc.org Another variation employs sulfuryl fluoride (B91410) (SO2F2) to promote the Lossen rearrangement of hydroxamic acids, which, in the presence of a thiol, provides an efficient route to thiocarbamates. researchgate.net

Table 1: Key Features of the Thiol-Dioxazolone Modified Lossen Rearrangement

| Feature | Description | Reference(s) |

|---|---|---|

| Reaction Conditions | Mild, additive-free, transition-metal-free. | rsc.orgrsc.org |

| Solvents | Green solvents such as Ethyl Acetate (EtOAc). | rsc.orgthieme-connect.com |

| Key Intermediates | Dioxazolones, Isocyanates. | thieme-connect.comresearchgate.net |

| Advantages | Avoids toxic reagents, good functional group tolerance, air compatible. | rsc.orgthieme-connect.com |

| Applications | Synthesis of small molecule thiocarbamates and functional polymers. | rsc.orgrsc.org |

One-Pot and Multicomponent Synthesis Protocols for Thiocarbamates

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for synthesizing thiocarbamates and related dithiocarbamates by minimizing intermediate isolation steps, thereby saving time, reagents, and reducing waste.

Several one-pot procedures have been developed. One notable method involves the use of the Mitsunobu reagent (DEAD/Ph3P) to facilitate the reaction between a thiol, an amine, and gaseous carbon dioxide in anhydrous DMSO, affording S-alkyl thiocarbamates in high yields (80–99%). organic-chemistry.org Another approach utilizes bis(trichloromethyl) carbonate (BTC) as a phosgene equivalent, which first reacts with a thiophenol to form a thiochloroformate intermediate, followed by condensation with an amine to produce the thiocarbamate in good yields. tandfonline.com A different one-pot protocol converts N-formamides into isocyanides via dehydration with p-tosyl chloride; the subsequent addition of a sulfoxide (B87167) yields the target thiocarbamate without purification of the isocyanide intermediate. chemistryviews.orgresearchgate.net Furthermore, a novel method has been developed for synthesizing S-alkyl(aryl) thiocarbamates from isocyanates and disulfides, where the disulfide is reductively cleaved by a Zn/AlCl3 system to form a zinc thiolate that subsequently reacts with the isocyanate. oup.com

Multicomponent reactions for the synthesis of the related dithiocarbamates are particularly well-established. A common and highly atom-economical MCR involves the reaction of an amine, carbon disulfide (CS2), and an alkyl halide under solvent-free and catalyst-free conditions to produce S-alkyl dithiocarbamates in high yields. acs.orgorganic-chemistry.org Other variations utilize different electrophiles in place of alkyl halides, such as vinyl sulfones/sulfoxides, which react with the dithiocarbamic acid intermediate formed from the amine and CS2. rsc.orgrsc.org More recently, multicomponent strategies have been developed using p-quinone methides or cyclic sulfonium (B1226848) salts as the electrophilic component, reacting with amines and CS2 to give diverse S-alkyl dithiocarbamates under mild, additive-free conditions. acs.orgacs.org

Direct Synthesis from N-Protected Amines and Thiols

A sustainable and efficient route for the direct synthesis of thiocarbamates has been developed starting from readily available tert-butoxycarbonyl (Boc)-protected amines. rsc.orgrsc.org This method utilizes a strong base, such as tert-butoxide lithium (t-BuOLi), to promote the formation of an isocyanate intermediate from the N-Boc amine. rsc.orgresearchgate.net This reactive intermediate is then trapped by a thiol nucleophile to afford the corresponding S-thiocarbamate. rsc.org

This approach is advantageous as it avoids the need for toxic reagents and metal catalysts, aligning with the principles of green chemistry. rsc.org The reaction demonstrates a broad substrate scope, with various primary, secondary, cyclic, and acyclic thiols being successfully converted into their respective thiocarbamates in high yields. rsc.orgresearchgate.net The reaction conditions are optimized, typically involving heating the N-Boc amine and the thiol with t-BuOLi in a suitable solvent like toluene. rsc.org

Table 2: Synthesis of Thiocarbamates from Boc-Protected Amines and Various Thiols

| N-Boc Amine Substrate | Thiol Substrate | Product Yield | Reference |

|---|---|---|---|

| N-Boc aniline | 1-Butanethiol | High | rsc.orgresearchgate.net |

| N-Boc aniline | Cyclohexanethiol | High | rsc.orgresearchgate.net |

| N-Boc aniline | Thiophenol | High | rsc.orgresearchgate.net |

| N-Boc aniline | Benzyl mercaptan | High | rsc.orgresearchgate.net |

Yields are reported as "high" based on the qualitative descriptions in the source material.

The proposed mechanism involves the base-mediated elimination of the Boc group to generate the isocyanate, which is the key step enabling the subsequent nucleophilic attack by the thiol. rsc.org This methodology has also been extended to the synthesis of carbamates and ureas by using alcohols or amines as the nucleophile, respectively, highlighting its versatility. rsc.org

Thioacylation Methods via Activated Thioamides and Thioureas

Thioacylation serves as a direct method for introducing a thiocarbonyl group, and specific reagents have been developed to facilitate this transformation for the synthesis of thiocarbamates. One such strategy employs stable and readily available N,N'-di-Boc-substituted thiourea (B124793) as a mild thioacylating agent. organic-chemistry.org

In this method, the thiourea is activated with trifluoroacetic anhydride (B1165640). The activated species can then react with a range of nucleophiles. When a thiol is used as the nucleophile, the reaction leads to the formation of a thiocarbamate. This approach is noted for its good chemical selectivity and tolerance of various functional groups, making it a valuable tool for complex molecule synthesis. organic-chemistry.org The general strategy involves the activation of a thioacyl donor, which then transfers the thioacyl group to a nucleophilic amine or, in this context, the formation of the S-thiocarbamate linkage via reaction with a thiol. researchgate.net

Exploration of Dithiocarbamate (B8719985) Formation as a Precursor or Related Process

Dithiocarbamates, which contain the R2N-C(=S)-S- functional group, are structurally related to S-thiocarbamates and their synthesis is often more straightforward, providing a potential precursor pathway. wikipedia.org The formation of dithiocarbamates is typically achieved through the highly efficient reaction of a primary or secondary amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate salt. acs.orgwikipedia.org This salt can then be readily S-alkylated with an electrophile, such as an alkyl halide, to yield a stable dithiocarbamate ester. organic-chemistry.orgwikipedia.org

This robust three-component reaction (amine, CS2, electrophile) has been extensively developed and often proceeds under mild, catalyst-free, and even solvent-free conditions, making it a highly atom-economical process. acs.orgacs.org The versatility of this reaction allows for the incorporation of a wide variety of substituents based on the choice of amine and alkylating agent. acs.orgacs.orgacs.org While dithiocarbamates are themselves an important class of compounds, their facile formation makes them attractive as potential synthetic intermediates. researchgate.netacs.org Conversion of a dithiocarbamate to a thiocarbamate would involve the selective replacement of one sulfur atom with an oxygen atom, a transformation that presents synthetic challenges but remains an area of interest. The well-established and efficient protocols for dithiocarbamate synthesis provide a strong foundation for developing related pathways to thiocarbamates.

Integration of the Propanoic Acid Scaffold

To synthesize the specific target molecule, 3-Carbamothioylsulfanylpropanoic acid, the synthetic strategies for forming the carbamothioylsulfanyl linkage must be adapted to incorporate the propanoic acid moiety. This is generally achieved by using a starting material that already contains the three-carbon acid (or ester) backbone. The specific choice of reagent depends on the chosen synthetic route described in section 2.1.

Two primary approaches allow for the integration of this scaffold:

Using a Thiol-Containing Propanoic Acid: In methods that utilize a thiol as a key starting material, 3-mercaptopropanoic acid is the logical choice. For instance, in the Thiol-Dioxazolone Modified Lossen Rearrangement (2.1.1), 3-mercaptopropanoic acid would act as the thiol nucleophile that traps the in situ generated isocyanate. Similarly, in the direct synthesis from N-protected amines (2.1.3), 3-mercaptopropanoic acid would be the thiol component reacting with the activated amine. rsc.org

Using a Propanoic Acid-Based Electrophile: In syntheses that rely on the alkylation of an intermediate, a 3-halopropanoic acid derivative is used. This is particularly relevant to the multicomponent synthesis of dithiocarbamates (2.1.2, 2.1.5), which can serve as precursors. In this scenario, an amine and carbon disulfide would react to form a dithiocarbamate salt, which would then be alkylated with an electrophile like ethyl 3-bromopropanoate . A subsequent hydrolysis step would be required to convert the ethyl ester to the final carboxylic acid.

Functionalization at the Carboxylic Acid Terminus

The carboxylic acid group in this compound is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Standard organic transformations can be employed to create esters and amides, thereby altering the compound's physicochemical properties and potential biological activity.

Esterification:

Esterification of the carboxylic acid can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For more sensitive substrates, milder methods such as the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are preferred.

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Typically requires heat | Simple, inexpensive reagents | Harsh conditions may not be suitable for sensitive substrates |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Mild, room temperature | High yields, suitable for sensitive substrates | DCC can be an allergen, formation of dicyclohexylurea byproduct |

| Alkylation of Carboxylate Salts | Alkyl Halide, Base | Varies depending on substrate | Can be used when other methods fail | Requires preparation of the carboxylate salt |

Amidation:

The synthesis of amides from this compound can be accomplished using various coupling reagents. The use of carbodiimides, such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an amine, is a widely used method. More advanced coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can provide higher yields and faster reaction times, particularly for sterically hindered amines.

Table 2: Common Amide Coupling Reagents | Reagent | Activating Agent | Byproducts | Key Features | | :--- | :--- | :--- | :--- | | DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive, effective | DCU can be difficult to remove | | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) | Easy purification | More expensive than DCC | | HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Tetramethylurea | High efficiency, fast reactions | Costly |

Employment of Propanoic Acid Derivatives as Precursors in Complex Organic Syntheses

Propanoic acid and its derivatives are valuable building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. The bifunctional nature of compounds like 3-mercaptopropanoic acid, a structural analogue of the target compound, allows them to be incorporated into larger structures through reactions at both the thiol and carboxylic acid functionalities. scispace.com

Derivatives of 3-mercaptopropanoic acid are utilized in the production of PVC stabilizers, as chain transfer agents in polymerization, and as precursors for various fine chemicals. researchgate.net The presence of the dithiocarbamate group in this compound introduces additional reactivity and potential for coordination with metal ions, expanding its utility as a synthetic precursor.

For instance, the propanoic acid backbone can be extended or modified to create more elaborate structures. The carboxylic acid can be reduced to an alcohol or converted to an amine, providing further points for diversification. The dithiocarbamate moiety can participate in various reactions, including alkylation, oxidation, and formation of metal complexes.

Principles of Green Chemistry in the Development of Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and economically viable processes. Key areas of focus include the use of greener solvents, catalyst-free reactions, and maximizing atom economy.

One of the primary routes to dithiocarbamates involves the reaction of an amine, carbon disulfide, and an electrophile. rsc.org Green approaches to this synthesis aim to replace hazardous organic solvents with more sustainable alternatives. Water, deep eutectic solvents (DES), and polyethylene (B3416737) glycol (PEG) have been successfully employed as reaction media for the synthesis of dithiocarbamates, often leading to high yields and simplified work-up procedures. scispace.comrsc.org

Solvent-free conditions represent another significant advancement in the green synthesis of dithiocarbamates. organic-chemistry.org Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental impact associated with solvent production and disposal.

Furthermore, the development of one-pot, multicomponent reactions is a cornerstone of green chemistry. researchgate.net These reactions, where multiple transformations occur in a single reaction vessel, improve efficiency by reducing the number of synthetic steps, minimizing waste, and saving time and energy. The synthesis of dithiocarbamates from an amine, carbon disulfide, and a Michael acceptor is an example of a multicomponent reaction that can be performed under green conditions. researchgate.net

Table 3: Application of Green Chemistry Principles in Dithiocarbamate Synthesis

| Green Chemistry Principle | Application in Dithiocarbamate Synthesis | Benefits |

|---|---|---|

| Use of Greener Solvents | Replacement of volatile organic compounds with water, DES, or PEG. scispace.comrsc.org | Reduced toxicity, improved safety, easier work-up. |

| Solvent-Free Reactions | Conducting reactions neat, without any solvent. organic-chemistry.org | Elimination of solvent waste, reduced environmental impact. |

| Multicomponent Reactions | One-pot synthesis from amine, CS₂, and an electrophile. researchgate.net | Increased efficiency, reduced waste, time and energy savings. |

| Atom Economy | Designing reactions that maximize the incorporation of reactants into the product. wikipedia.org | Minimized waste, improved resource efficiency. |

Mechanistic Elucidation of Chemical Transformations Involving the Carbamothioylsulfanyl Moiety

Fundamental Reactivity Patterns of the Carbamothioylsulfanyl Group

The carbamothioylsulfanyl group, -S-C(=S)NR₂, is a sulfur-rich functional group that exhibits a dual reactivity profile, capable of acting as both a nucleophile and an electrophile. Its reactivity is a composite of the electronic contributions of the thioacyl group and the nitrogen atom, which modulate the electron density and accessibility of the sulfur atoms and the carbonyl carbon.

The nucleophilicity of the carbamothioylsulfanyl moiety is primarily centered on the sulfur atoms. The lone pairs of electrons on the sulfur atoms can participate in nucleophilic attack on various electrophilic centers. The nitrogen atom's lone pair is also influential, though its direct nucleophilicity is tempered by delocalization into the thiocarbonyl group.

The nucleophilic character is enhanced by the presence of the nitrogen atom, which can donate electron density to the thiocarbonyl sulfur, making it a softer and more reactive nucleophile compared to a simple thiol. This is analogous to the enhanced nucleophilicity of dithiocarbamates, which are readily S-alkylated and participate in various coupling reactions.

The propanoic acid group is expected to have a modest influence on the nucleophilicity of the carbamothioylsulfanyl moiety. The electron-withdrawing inductive effect of the carboxylic acid will slightly decrease the electron density on the sulfur atoms, thereby reducing their nucleophilicity. However, this effect is attenuated by the three-carbon chain separating the two functional groups.

| Compound Type | Typical Nucleophilic Reaction | Relative Reactivity | Governing Factors |

|---|---|---|---|

| Thiols (R-SH) | Alkylation, Michael Addition | Moderate | Basicity of the thiolate, steric hindrance. |

| Dithiocarbamates (R₂NC(S)S⁻) | Alkylation, Acylation, Metal Chelation | High | Electron donation from nitrogen enhances sulfur nucleophilicity. |

| Thioesters (R-C(O)SR') | Limited S-nucleophilicity | Low | Lone pairs on sulfur are delocalized into the carbonyl. |

The electrophilic character of the carbamothioylsulfanyl group is centered at the thiocarbonyl carbon. This carbon is electron-deficient due to the polarization of the C=S bond and the resonance delocalization of the nitrogen lone pair. It is therefore susceptible to attack by a wide range of nucleophiles.

This reactivity is analogous to that of thioesters and dithiocarbamates, which undergo nucleophilic acyl substitution. The thiocarbamoyl moiety can be attacked by nucleophiles such as amines, thiols, and hydroxides, leading to the displacement of the -S-propanoic acid group. The stability of the resulting leaving group, a thiolate, contributes to the facility of these reactions.

The carboxylic acid substituent will have a minor inductive electron-withdrawing effect, which could slightly increase the electrophilicity of the thiocarbonyl carbon.

| Compound Type | Typical Electrophilic Reaction | Relative Reactivity | Governing Factors |

|---|---|---|---|

| Esters (R-C(O)OR') | Nucleophilic Acyl Substitution | Moderate | Electronegativity of oxygen, stability of the leaving group. |

| Thioesters (R-C(O)SR') | Nucleophilic Acyl Substitution | High | Better leaving group ability of the thiolate. |

| Dithiocarbamates (R-S-C(S)NR'₂) | Nucleophilic Acyl Substitution | Moderate to High | Electron donation from nitrogen, stability of the dithiocarbamate (B8719985) leaving group. |

Substituents on the nitrogen atom of the carbamothioylsulfanyl group and on the propanoic acid chain can significantly modulate the reactivity of the molecule.

Electronic Effects:

On Nitrogen: Electron-donating groups on the nitrogen atom will increase the electron density of the carbamothioylsulfanyl moiety, enhancing the nucleophilicity of the sulfur atoms and decreasing the electrophilicity of the thiocarbonyl carbon. Conversely, electron-withdrawing groups will have the opposite effect.

On the Propanoic Acid Chain: Electron-withdrawing groups on the propanoic acid chain will decrease the nucleophilicity of the sulfur atom attached to it through an inductive effect. This effect diminishes with increasing distance from the sulfur atom. libretexts.orgopenstax.org

Steric Effects:

Bulky substituents on the nitrogen atom can sterically hinder the approach of nucleophiles to the thiocarbonyl carbon, thereby reducing the rate of nucleophilic acyl substitution.

Steric hindrance around the sulfur atoms can also impede their ability to act as nucleophiles. The propanoic acid chain itself introduces some steric bulk, which could influence the approach of reactants.

Radical-Mediated Transformations and Reaction Pathways

The carbamothioylsulfanyl moiety is also a precursor for the generation of sulfur-centered and carbon-centered radicals, which can participate in a variety of transformations.

The S-C bond in the carbamothioylsulfanyl group can undergo homolytic cleavage under thermal or photochemical conditions to generate a carbamoyl (B1232498) radical and a thiyl radical. This is analogous to the behavior of dithiocarbamates, which are known to be effective precursors for radical generation. bham.ac.uk

Thiyl Radicals (RS•): The thiyl radical derived from the propanoic acid moiety can be generated through hydrogen atom abstraction from the corresponding thiol or by homolytic cleavage of the S-S bond in a disulfide. wikipedia.org These radicals are known to add to alkenes and alkynes in a reversible manner. nih.gov

Acyl Radicals (RCO•): The carbamoyl radical (R₂NCO•) can be generated from the corresponding carbamoyl dithiocarbamate. rsc.orgnih.gov These radicals are nucleophilic and can add to electron-deficient alkenes.

The generation of these radicals can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photolysis. nih.govorganic-chemistry.org

Once generated, these radicals can participate in both intermolecular and intramolecular addition reactions.

Intermolecular Radical Addition: Thiyl and carbamoyl radicals can add to external alkenes and alkynes. The regioselectivity of the addition is governed by the stability of the resulting carbon-centered radical. Dithiocarbamates have been shown to be effective in reversible addition-fragmentation chain transfer (RAFT) polymerization, which relies on the reversible addition of a radical to the thiocarbonyl group. mdpi.com

Intramolecular Radical Addition (Cyclization): If an unsaturated moiety is present within the molecule, an intramolecular radical addition can occur, leading to the formation of cyclic structures. For example, a carbamoyl radical generated from a dithiocarbamate can cyclize onto a tethered alkene. bham.ac.uk The regioselectivity of these cyclizations is typically governed by Baldwin's rules, with 5-exo-trig cyclizations being generally favored. mdpi.com

| Precursor Type | Radical Generated | Typical Subsequent Reaction | Reference |

|---|---|---|---|

| Dithiocarbamates | Carbamoyl radical, Thiyl radical | Intermolecular addition, Intramolecular cyclization | bham.ac.uk |

| Thioacids/Thioesters | Thiyl radical, Acyl radical | Addition to unsaturated bonds, Hydrogen abstraction | nih.gov |

| Xanthates | Alkyl radical | Radical deoxygenation (Barton-McCombie) | beilstein-journals.org |

Photoredox Catalysis in Driving Radical-Based Synthesis

Visible-light photoredox catalysis provides a powerful and mild approach for generating reactive radical intermediates from various functional groups, including those found in 3-Carbamothioylsulfanylpropanoic acid. nih.govcore.ac.uk This methodology relies on a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes with a substrate. recercat.cat For the carbamothioylsulfanyl moiety, two primary pathways for radical generation can be envisioned: cleavage of the S-C(S) bond or fragmentation involving the carbamoyl group.

In a typical photoredox cycle, the excited photocatalyst can be quenched either oxidatively or reductively. core.ac.uk For instance, an excited iridium or ruthenium-based photocatalyst (*[PC]) could be reductively quenched by an appropriate SET reductant to form a highly reducing species [PC]⁻. This species can then reduce the carbamothioylsulfanyl group, leading to a radical anion intermediate that fragments to generate a thiyl radical and a carbamoyl anion, or vice-versa depending on the specific pathway. Alternatively, oxidative quenching of the excited photocatalyst by the substrate could lead to a radical cation, which then undergoes fragmentation. The generation of acyl radicals from carboxylic acids via photoredox catalysis is also a well-established transformation that could be relevant to the propanoic acid portion of the molecule. nih.gov

The generated radicals, whether sulfur-centered or carbon-centered, are versatile intermediates for a variety of synthetic transformations, including addition reactions to alkenes or alkynes, and cross-coupling reactions. mdpi.commdpi.com The choice of photocatalyst is critical, as its redox potential must be finely tuned to enable selective electron transfer with the substrate while avoiding undesired side reactions. researchgate.net

Table 1: Common Photocatalysts and Their Redox Potentials This table provides examples of common photocatalysts and is for illustrative purposes. The exact potentials can vary with solvent and conditions.

| Photocatalyst | E1/2 [PC+/PC] (V vs SCE) | E1/2 [PC/PC-] (V vs SCE) |

| fac-Ir(ppy)₃ | -1.73 | +0.31 |

| [Ru(bpy)₃]²⁺ | -1.33 | +0.77 |

| [Ru(phen)₃]²⁺ | -1.20 | +0.82 |

| Eosin Y | -1.10 | +0.78 |

| N-Phenylphenothiazine (PTH) | -1.25 | +0.85 |

Competing Side Reactions and Selectivity Control (e.g., Decarboxylation, Dimerization)

In radical-based transformations of this compound, several competing side reactions can occur, diminishing the yield of the desired product. The two most prominent side reactions are decarboxylation of the propanoic acid chain and dimerization of the radical intermediates.

Decarboxylation: The carboxylic acid moiety is susceptible to radical decarboxylation, particularly under photoredox conditions. scispace.comnih.gov This process typically involves a single-electron oxidation of the corresponding carboxylate (formed in situ) to generate an acyloxyl radical. nih.gov This acyloxyl radical is highly unstable and rapidly undergoes fragmentation, extruding carbon dioxide (CO₂) to produce a carbon-centered radical. nih.govresearchgate.net This pathway competes directly with the desired radical generation from the carbamothioylsulfanyl group and can lead to a mixture of products derived from different radical species.

Dimerization: Radical intermediates, especially sulfur-centered radicals, can undergo dimerization to form stable S-S bonds. worldscientific.com For example, if a thiyl radical is generated, it can couple with another thiyl radical to form a disulfide dimer. Intramolecular dimerization between a sulfur radical and another part of the molecule can also occur, leading to cyclic byproducts. researchgate.net The formation of sulfur dimers (S₂) is a known process in sulfur chemistry. nist.gov

Selectivity Control: Achieving high selectivity in these reactions requires careful control over the reaction conditions to favor the desired transformation. Key strategies include:

Catalyst Selection: Choosing a photocatalyst with a redox potential tailored to selectively activate the carbamothioylsulfanyl group over the carboxylate can suppress decarboxylation.

Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the stability of intermediates and transition states, thereby altering the reaction pathway.

Additives: The use of specific additives can trap certain radical intermediates or alter the catalytic cycle. For example, a hydrogen atom donor can quench carbon-centered radicals formed after decarboxylation, leading to a reduced byproduct. nih.gov

Concentration: Running the reaction at high dilution can disfavor bimolecular side reactions like dimerization.

Table 2: Strategies for Selectivity Control in Radical Reactions

| Strategy | Parameter | Desired Outcome |

| Catalyst Tuning | Redox Potential | Selective activation of the target functional group. |

| Solvent Choice | Polarity, H-bonding | Stabilize desired intermediates; destabilize undesired pathways. |

| Additives | H-atom donors, Traps | Intercept undesired radical species or byproducts. |

| Concentration | Substrate Concentration | Minimize bimolecular side reactions (e.g., dimerization). |

| Light Intensity | Photon Flux | Control the rate of radical generation to prevent accumulation and side reactions. |

Acid-Catalyzed Reaction Pathways and Brønsted Acid Organocatalysis

The carbamothioylsulfanyl moiety is susceptible to acid-catalyzed transformations, most notably hydrolysis. The mechanism of acid-catalyzed hydrolysis of this compound is analogous to that of esters and amides. youtube.comchemguide.co.ukyoutube.com The reaction is initiated by the protonation of one of the heteroatoms in the carbamothioylsulfanyl group. Protonation can occur on the thiocarbonyl sulfur, the sulfide (B99878) sulfur, or the amide nitrogen. Protonation of the thiocarbonyl sulfur is generally favored as it significantly increases the electrophilicity of the thiocarbonyl carbon.

The proposed mechanism proceeds as follows:

Protonation: A proton from an acid catalyst (e.g., H₃O⁺) is transferred to the thiocarbonyl sulfur atom. chemguide.co.uk

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the sulfide sulfur or the nitrogen atom, converting the corresponding group into a better leaving group.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl (or thiocarbonyl) group and expelling the leaving group (e.g., 3-mercaptopropanoic acid or an amine derivative).

Deprotonation: The final product is formed upon deprotonation, regenerating the acid catalyst. youtube.com

Brønsted Acid Organocatalysis: Chiral Brønsted acids, such as derivatives of BINOL-phosphoric acid, have emerged as powerful organocatalysts for a wide range of asymmetric transformations. nih.govnih.gov In the context of this compound, a Brønsted acid catalyst can activate the substrate by forming a hydrogen bond with, or protonating, the carbamothioylsulfanyl group. dntb.gov.ua This activation enhances the substrate's electrophilicity, facilitating reactions with various nucleophiles in an enantioselective manner. Mechanistic studies have shown that the aggregation or dimerization of the Brønsted acid catalysts themselves can play a significant role in the reaction kinetics and the observed stereoselectivity. nih.gov

Detailed Studies of Reaction Intermediates and Transition States

Elucidating the precise mechanisms of the transformations involving this compound requires detailed studies of the transient species involved, namely reaction intermediates and transition states.

Reaction Intermediates: The direct detection and characterization of short-lived radical intermediates are crucial for confirming mechanistic proposals. whiterose.ac.uk Several advanced analytical techniques are employed for this purpose:

Electron Spin Resonance (ESR) Spectroscopy: This is a primary tool for studying radical species. By using spin-trapping agents, short-lived radicals can be converted into more persistent radical adducts that can be readily detected and characterized by ESR. nih.gov

Spectroscopic Methods: Techniques like transient absorption spectroscopy can monitor the formation and decay of intermediates on very short timescales. recercat.cat For sulfur-containing species, X-ray absorption spectroscopy can provide insights into the electronic structure of sulfur-centered radicals. umich.edu

Mass Spectrometry: Modern mass spectrometry techniques, sometimes coupled with radical trapping methods, can be used to detect and identify radical intermediates in complex reaction mixtures. whiterose.ac.uknih.gov

Transition States: Transition states represent the highest energy point along a reaction coordinate and cannot be isolated. Their structures and energies are therefore primarily investigated through computational chemistry.

Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways. chemrxiv.org By calculating the energies of reactants, intermediates, products, and transition states, a complete energy profile for a proposed mechanism can be constructed. researchgate.net This allows for the determination of activation barriers, which can be correlated with experimental reaction rates.

Ab Initio Methods: High-level ab initio calculations provide another powerful tool for studying reaction mechanisms without empirical parameters. researchgate.net These methods can be used to accurately determine the geometries of transition states and understand the electronic factors that govern reactivity. researchgate.net

These computational studies provide invaluable insights into bond-forming and bond-breaking processes, the influence of substituents on reactivity, and the origins of selectivity in chemical reactions. researchgate.net

Table 3: Techniques for Studying Intermediates and Transition States

| Species | Methodology | Information Obtained |

| Intermediates | Electron Spin Resonance (ESR) | Detection and structural information of radical species. nih.gov |

| Transient Absorption Spectroscopy | Kinetics of formation and decay of transient species. recercat.cat | |

| Mass Spectrometry with Trapping | Identification of radical intermediates in reaction mixtures. whiterose.ac.uk | |

| X-ray Absorption Spectroscopy | Electronic structure of specific atoms (e.g., sulfur) in radicals. umich.edu | |

| Transition States | Density Functional Theory (DFT) | Geometries, energies, activation barriers, reaction pathways. chemrxiv.org |

| Ab Initio Calculations | High-accuracy energies and structures of transition states. researchgate.net |

Advanced Spectroscopic Characterization Techniques for 3 Carbamothioylsulfanylpropanoic Acid

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Analysis

The FTIR and Raman spectra of 3-Carbamothioylsulfanylpropanoic acid are expected to exhibit characteristic bands corresponding to its distinct functional moieties: the carboxylic acid group and the carbamothioylsulfanyl group. By analyzing the positions, intensities, and shapes of these bands, a detailed picture of the molecular structure can be assembled.

The carboxylic acid group gives rise to several prominent vibrational modes. A broad absorption band is anticipated in the FTIR spectrum in the range of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration is expected to produce a strong, sharp band around 1700-1725 cm⁻¹. Additionally, the C-O stretching and O-H bending vibrations are predicted to appear in the regions of 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ respectively.

The carbamothioylsulfanyl moiety also presents a unique set of vibrational signatures. The thiocarbonyl (C=S) stretching frequency is known to be sensitive to its environment and can appear over a broad range, but it is typically observed between 1050-1250 cm⁻¹ in dithiocarbamate-related compounds. The C-N stretching vibration of the dithiocarbamate (B8719985) group is expected in the 1450-1550 cm⁻¹ region, and its exact position can provide information about the double bond character of the C-N bond. nih.gov The S-S stretching vibration typically gives rise to a weak band in the Raman spectrum in the range of 400-500 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 | FTIR |

| C=O stretch | 1725-1700 | FTIR, Raman | |

| C-O stretch | 1320-1210 | FTIR | |

| O-H bend | 1440-1395 | FTIR | |

| Carbamothioylsulfanyl | C-N stretch | 1550-1450 | FTIR, Raman |

| C=S stretch | 1250-1050 | FTIR, Raman | |

| S-S stretch | 500-400 | Raman | |

| Propyl Chain | C-H stretch | 2990-2850 | FTIR, Raman |

| CH₂ bend | 1470-1450 | FTIR, Raman |

The flexibility of the propanoic acid chain and the potential for restricted rotation around the C-N and C-S bonds in the carbamothioylsulfanyl group may lead to the existence of different conformational isomers. Vibrational spectroscopy can be a valuable tool for identifying and characterizing these conformers, as different spatial arrangements of atoms will result in distinct vibrational frequencies. semanticscholar.orgmdpi.com

By performing temperature-dependent FTIR or Raman studies, it may be possible to observe changes in the relative intensities of certain bands, indicating a shift in the conformational equilibrium. Additionally, computational modeling using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra of different stable conformers. iu.edu.sa A comparison of the calculated spectra with the experimental data can then aid in the assignment of the observed bands to specific conformers and provide insights into the conformational preferences of the molecule in different states (e.g., solid, solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

In the ¹H NMR spectrum, the protons of the propanoic acid moiety are expected to show distinct signals. The methylene (B1212753) protons adjacent to the sulfur atom (α-CH₂) would likely appear as a triplet, while the methylene protons adjacent to the carbonyl group (β-CH₂) would also be a triplet. The chemical shifts of these protons would be influenced by the electronegativity of the neighboring atoms. The carboxylic acid proton (O-H) is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm. docbrown.info

The ¹³C NMR spectrum will show distinct signals for each of the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 170-180 ppm. docbrown.info The thiocarbonyl carbon (C=S) of the carbamothioylsulfanyl group is also expected to be significantly downfield, potentially in the range of 190-210 ppm, a characteristic feature of dithiocarbamates. nih.govresearchgate.net The two methylene carbons of the propanoic acid chain will have chemical shifts influenced by their proximity to the sulfur and carbonyl groups.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be employed to confirm the assignments. A COSY spectrum would show correlations between the adjacent methylene protons in the propanoic acid chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivities. Further 2D experiments like Heteronuclear Multiple Bond Correlation (HMBC) could be used to establish long-range correlations, for instance, between the methylene protons and the carbonyl or thiocarbonyl carbons, providing definitive structural confirmation. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | COOH | >10 (broad singlet) | 170-180 |

| 2 | -CH₂-COOH | Triplet | 30-40 |

| 3 | -S-CH₂- | Triplet | 35-45 |

| 4 | -S-C(=S)-NH₂ | - | 190-210 |

| - | -NH₂ | Broad singlet | - |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the thiocarbonyl (C=S) group in this compound is expected to give rise to characteristic absorptions in the UV-Vis region. Thiocarbonyl compounds are known to exhibit n → π* transitions, which are typically weak and occur at longer wavelengths, often in the visible range, leading to colored compounds. caltech.edu

The UV-Vis spectrum of this compound is predicted to show a weak absorption band at a longer wavelength corresponding to the n → π* transition of the C=S group. A more intense absorption band at a shorter wavelength, likely in the UV region, would be expected from π → π* transitions within the carbamothioylsulfanyl moiety. The position and intensity of these bands can be influenced by the solvent polarity.

Emission studies, such as fluorescence spectroscopy, could also be performed. While simple carboxylic acids and dithiocarbamates are not typically highly fluorescent, any observed emission could provide further insights into the electronic structure and excited state properties of the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids and would likely be used in either positive or negative ion mode. nih.gov

In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. High-resolution mass spectrometry (HRMS) would provide the accurate mass, allowing for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways of the molecular ion. Predictable fragmentation patterns would include the loss of the carboxylic acid group (a loss of 45 Da), cleavage of the C-S and S-S bonds, and fragmentation of the carbamothioylsulfanyl moiety. aip.orgaip.org These fragmentation patterns provide valuable structural confirmation. Liquid chromatography coupled with mass spectrometry (LC-MS) could be used to separate the compound from any impurities before mass analysis. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion | Fragmentation Pathway | Predicted Fragment Ion |

|---|---|---|

| [M+H]⁺ / [M-H]⁻ | Loss of carboxylic acid group | [M-COOH]⁺ / [M-COOH]⁻ |

| [M+H]⁺ / [M-H]⁻ | Cleavage of C-S bond | [C₃H₅O₂S]⁺/⁻ and [CS₂NH₂]⁺/⁻ |

| [M+H]⁺ / [M-H]⁻ | Loss of NH₂ | [M-NH₂]⁺/⁻ |

| [M+H]⁺ / [M-H]⁻ | Loss of H₂S | [M-H₂S]⁺/⁻ |

Specialized Spectroscopic Methods

While the core spectroscopic techniques provide a wealth of information, specialized methods could offer deeper insights into the properties of this compound. For instance, due to the presence of sulfur atoms, which have a strong affinity for metal surfaces, Surface-Enhanced Raman Spectroscopy (SERS) could be a powerful technique. acs.org By adsorbing the molecule onto a nanostructured metal surface (e.g., silver or gold), the Raman signal can be significantly enhanced, allowing for the detection of very low concentrations and providing information about the orientation of the molecule on the surface.

Additionally, solid-state NMR spectroscopy could be employed to study the structure and dynamics of the compound in its crystalline form, providing information that is complementary to solution-state NMR.

Computational Chemistry and Molecular Modeling Studies on 3 Carbamothioylsulfanylpropanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, properties, and reactivity of molecules. mdpi.commdpi.com It is a widely used approach in modern computational chemistry for studying a variety of chemical systems, from small molecules to large biological macromolecules. mdpi.com DFT calculations were employed in studies of various carboxylic acids and sulfur-containing compounds to understand their molecular structure, electronic properties, and potential reactivity. mdpi.commdpi.comnih.gov

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules, conformational analysis is crucial to identify different stable conformers and their relative energies.

In computational studies of related compounds, such as carboxylic sulfuric anhydrides, geometry optimization is performed to determine the minimum-energy structures. nih.gov For instance, calculations on the anhydride (B1165640) derived from propiolic acid identified cyclic structures for both the precursor complex and the final anhydride. acs.org This type of analysis helps in understanding the reaction mechanisms and the stability of different molecular forms.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For example, in a study of thiophene-2-carboxamide derivatives, DFT calculations showed that the HOMO-LUMO energy gaps ranged from 3.11 to 3.83 eV, allowing for a comparison of the relative reactivity among the different derivatives. nih.govnih.gov

Table 1: Example of FMO Analysis for Thiophene Derivatives

| Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE H-L) (eV) |

| Amino Derivatives (7a-c) | Highest | Highest | 3.11 - 3.83 (Highest) |

| Hydroxyl Derivatives (3a-c) | Intermediate | Intermediate | Intermediate |

| Methyl Derivatives (5a-c) | Lowest | Lowest | Lowest |

Note: This table is illustrative and based on data for thiophene-2-carboxamide derivatives, not 3-Carbamothioylsulfanylpropanoic acid. nih.govnih.gov

Fukui Functions (f(r)): This local descriptor helps to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com A higher value of the condensed Fukui function on a specific atom indicates a higher reactivity at that site. mdpi.com

Average Local Ionization Energy (ALIE): ALIE is a property calculated on the molecular surface that indicates the energy required to remove an electron from a specific point. Regions with the lowest ALIE values are the most susceptible to electrophilic attack, as they correspond to the locations of the most loosely bound electrons.

Bond Dissociation Energy (BDE): BDE is the enthalpy change required to break a specific bond homolytically. It is a direct measure of bond strength. Calculating BDEs can help predict the weakest bonds in a molecule and potential sites for radical-initiated reactions or degradation pathways.

In studies of allyl mercaptan and its derivatives, thermodynamic descriptors like BDE were calculated to assess their antiradical activity. mdpi.com

DFT calculations are frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. Comparing the calculated vibrational modes with experimental spectra helps in assigning the observed spectral bands to specific molecular motions.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. For example, in the structural verification of a synthesized isoindole, calculated ¹³C-NMR shifts were compared with experimental data.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov This analysis provides information about the electronic transitions within the molecule. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the investigation of dynamic processes, conformational changes, and intermolecular interactions in a simulated environment, such as in a solvent. acs.org

MD simulations are particularly powerful for exploring how a solvent affects a molecule's behavior and for characterizing the non-covalent interactions between molecules.

Solvation Effects: The presence of a solvent can significantly influence the conformation, stability, and reactivity of a solute molecule. MD simulations can model the explicit interactions between the solute and individual solvent molecules, providing a detailed picture of the solvation shell and its impact.

Intermolecular Interactions: These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern how molecules interact with each other. For instance, MD simulations have been used to investigate how ionic liquids modify the interface with a copper surface to enhance CO₂ confinement and charge transfer. acs.org In a computational study of 3-thiophene acetic acid, intermolecular interactions like O-H···O and C-H···O were identified as crucial for the stability of its crystal structure. nih.gov

Exploration of Conformational Landscapes and Molecular Flexibility

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis is a computational approach used to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them.

For this compound, molecular flexibility arises from the rotation around several single bonds: the C-C bonds of the propanoic acid chain, the C-S bond, and the S-C bond of the carbamothioylsulfanyl group. The exploration of its conformational landscape would involve systematically rotating these bonds to map the potential energy surface.

Research Findings: Computational studies on similar aliphatic carboxylic acids, such as acetic acid, have shown a strong preference for a syn conformation of the carboxyl group (O=C-O-H dihedral angle of ~0°), which is stabilized by factors like intramolecular hydrogen bonding. nih.govbohrium.com A less stable anti conformation (~180°) may also exist, and the energy difference between these states can be influenced by the solvent and the specific force field used in the simulation. nih.gov

τ1 (O=C-C-C): Defines the orientation of the carboxyl group relative to the carbon chain.

τ2 (C-C-C-S): Governs the folding of the alkyl backbone.

τ3 (C-C-S-C): Controls the position of the carbamoyl (B1232498) group relative to the acid chain.

τ4 (C-S-C=O): Dictates the orientation of the terminal amide.

| Dihedral Angle | Hypothetical Stable Conformation 1 (°) | Hypothetical Stable Conformation 2 (°) | Relative Energy (kcal/mol) |

| O=C-O-H | 0 (syn) | 180 (anti) | Low |

| C-C-C-S | ~180 (anti) | ~60 (gauche) | Medium |

| C-C-S-C | ~180 (anti) | ~70 (gauche) | Medium |

This interactive table presents hypothetical data to illustrate the types of results obtained from a conformational analysis. The relative energies would be calculated using quantum mechanical methods.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Chemical Systems

To study the behavior of this compound in a complex biological environment, such as an enzyme active site or in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are exceptionally powerful. numberanalytics.comresearchgate.net This approach combines the high accuracy of quantum mechanics (QM) for a chemically active region with the computational efficiency of molecular mechanics (MM) for the surrounding environment. nih.gov

Research Findings: The QM/MM methodology is widely applied to investigate enzymatic reaction mechanisms, where bond-making and bond-breaking events occur. nih.govacs.orgyoutube.com In a hypothetical study of this compound as an inhibitor of a specific enzyme, the system would be partitioned into two regions.

The QM Region: This would include the this compound molecule itself and the crucial amino acid residues of the enzyme's active site that directly interact with it. This region is treated with a high level of theory (e.g., DFT) to accurately model electronic effects, charge transfer, and chemical reactions.

The MM Region: This would comprise the rest of the enzyme and the surrounding solvent (water) molecules. This larger part of the system is described using a classical force field, which accurately models its structural and electrostatic influence on the QM region at a lower computational cost.

This partitioning allows for the detailed investigation of processes like covalent bond formation between the sulfur atom of the ligand and a cysteine residue in the enzyme, or the precise calculation of binding free energies, which is crucial for drug design. researchgate.net

| System Component | Computational Method | Rationale |

| This compound (Ligand) | QM | High accuracy needed for electronic structure and reactivity. |

| Enzyme Active Site Residues (e.g., Cys, His) | QM | Directly involved in chemical interactions and catalysis. |

| Rest of Protein | MM | Provides structural and electrostatic context. |

| Solvent (Water) | MM | Models the bulk solvent environment efficiently. |

This interactive table illustrates a typical partitioning scheme for a QM/MM study of a ligand within an enzyme active site.

Computational Studies on Sulfur-Containing Organic Compounds and Their Properties

The presence of a sulfur atom in this compound introduces specific chemical properties that are well-suited for computational investigation. Sulfur is a versatile element known for its high reactivity, multiple oxidation states, and high polarizability. numberanalytics.comnih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of sulfur-containing molecules. numberanalytics.com

Research Findings: Computational studies on organosulfur compounds often focus on elucidating reaction mechanisms and predicting properties. escholarship.orgnumberanalytics.com For this compound, DFT calculations could provide valuable insights into:

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict the molecule's reactivity as an electron donor or acceptor. The HOMO-LUMO gap is an indicator of chemical stability.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity can be derived to quantify the molecule's reactivity profile.

Charge Distribution: Analysis of the molecular electrostatic potential (MEP) and atomic charges can identify the nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule, predicting how it will interact with other molecules. The thiol (-SH) and carboxylic acid groups are typically key sites for interaction. wikipedia.org

Spectroscopic Properties: Vibrational frequencies (IR spectra) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecule's structure and conformational preferences.

These computational approaches are essential for designing new sulfur-containing compounds with desired properties and for understanding their behavior in various chemical and biological systems. numberanalytics.com

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

This interactive table shows examples of molecular properties for this compound that could be predicted using DFT calculations.

Applications in Advanced Organic Synthesis and Materials Science

Leveraging the Carbamothioylsulfanyl Moiety in Polymer Synthesis

The carbamothioylsulfanyl group is a type of trithiocarbonate (B1256668), a class of compounds well-known for their utility in controlled radical polymerization, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This functionality allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow polydispersity indices.

While direct utilization of 3-Carbamothioylsulfanylpropanoic acid as a monomer in Ring-Opening Metathesis Polymerization (ROMP) is not extensively documented, its structure lends itself to modification for the creation of functional monomers. ROMP is a powerful polymerization technique for cyclic olefins, often catalyzed by ruthenium-based complexes like Grubbs catalysts. To be suitable for ROMP, the compound would need to be incorporated into a strained ring system, such as a norbornene derivative.

For instance, the carboxylic acid group of this compound could be esterified with a norbornene-containing alcohol. The resulting monomer would possess the carbamothioylsulfanyl moiety as a pendant group. Polymerization of such a monomer via ROMP would yield a polymer with carbamothioylsulfanyl functionalities along the polymer backbone. These pendant groups could then be further modified post-polymerization, or they could influence the material's properties, such as its refractive index or thermal stability. The general approach of synthesizing functional polymers through ROMP of norbornene derivatives is a well-established strategy for creating materials with tailored properties.

The carbamothioylsulfanyl group in this compound makes it a suitable chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of Reversible-Deactivation Radical Polymerization (RDRP). researchgate.net In RAFT polymerization, the trithiocarbonate moiety controls the polymerization of various vinyl monomers, such as styrenes, acrylates, and methacrylates, leading to the formation of polymers with a terminal trithiocarbonate group.

This terminal group can be subsequently removed or transformed into other functional groups, allowing for the synthesis of block copolymers, star polymers, and other complex architectures. The presence of the carboxylic acid group on the RAFT agent is particularly advantageous as it provides a site for further conjugation or for influencing the solubility of the resulting polymer. For example, a polymer with a terminal carboxylic acid can be readily attached to biological molecules or surfaces.

The general mechanism of RAFT polymerization involves a series of addition and fragmentation steps, where the CTA reversibly transfers a propagating radical, allowing for controlled chain growth. The choice of the R and Z groups of the trithiocarbonate CTA is crucial for controlling the polymerization of different monomer families. In the case of this compound, the propanoic acid moiety serves as the R group.

Table 1: Examples of Polymerization Techniques and Related Compounds

| Polymerization Technique | Related Compound Class | Key Features |

|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene derivatives | Synthesis of highly functional polymers with good control over molecular weight. nih.govcore.ac.ukresearchgate.netkent.ac.ukresearchgate.net |

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Trithiocarbonates | Produces well-defined polymers with narrow molecular weight distributions and complex architectures. researchgate.netresearchgate.netmdpi.com |

Utilization of Propanoic Acid Derivatives in Building Complex Molecular Architectures

The propanoic acid moiety of this compound is a versatile functional group that can serve as a precursor for the synthesis of a wide array of heterocyclic compounds and for chemical conjugation.

Propanoic acid and its derivatives are common starting materials for the synthesis of various heterocyclic systems due to the reactivity of the carboxylic acid group and the adjacent methylene (B1212753) groups. While specific examples utilizing this compound are not prevalent in the literature, the general reactivity patterns of propanoic acids suggest its potential in this area.

Pyridazinones: 3-Aroylpropanoic acids are known precursors to pyridazinones, which are formed by condensation with hydrazine. The reaction typically involves the cyclization of the intermediate hydrazone.

Triazolopyridazines: These fused heterocyclic systems can also be synthesized from precursors derived from propanoic acids.

Oxazinones and Furanones: Intramolecular cyclization reactions of suitably functionalized propanoic acid derivatives can lead to the formation of oxazinone and furanone rings. mdpi.com

Benzimidazoles, Oxadiazoles (B1248032), and Thiosemicarbazides: The carboxylic acid group can be converted into other functional groups, such as hydrazides, which are key intermediates in the synthesis of oxadiazoles and thiosemicarbazides. nih.govresearchgate.net Benzimidazoles can be formed by the condensation of carboxylic acids with o-phenylenediamines. chemmethod.com

The presence of the carbamothioylsulfanyl group could either be carried through the synthetic sequence or be strategically used as a reactive handle for further modifications.

The carboxylic acid group of this compound provides a convenient handle for chemical conjugation to other molecules, including biomolecules like proteins and peptides, or to surfaces. Standard coupling chemistries, such as carbodiimide-mediated amide bond formation (e.g., using EDC/NHS), can be employed to link the propanoic acid moiety to primary amines. nih.gov

This allows for the immobilization of the carbamothioylsulfanyl functionality onto a substrate or for the creation of bioconjugates. For instance, attaching this compound to a protein would introduce a trithiocarbonate group that could then be used for subsequent "grafting-from" RAFT polymerization to create protein-polymer conjugates. Such bioconjugates have applications in drug delivery, diagnostics, and biomaterials. nih.govresearchgate.netmdpi.comrsc.org

Role in the Development of Novel Functional Materials with Tailored Properties

The unique combination of a reactive sulfur-containing moiety and a carboxylic acid group in this compound makes it a promising candidate for the design of functional materials with properties such as self-healing and shape-memory.

The presence of disulfide or polysulfide linkages in a polymer network can impart self-healing capabilities. rsc.orgresearchgate.netnih.govscilit.com These bonds can undergo dynamic exchange reactions, allowing the material to repair itself after damage. The carbamothioylsulfanyl group, being a trithiocarbonate, contains sulfur-sulfur bonds that could potentially participate in such exchange reactions, especially under thermal or photochemical stimulation. By incorporating this compound into a polymer network, either as a crosslinker or as a pendant group, it may be possible to create self-healing materials.

Shape-memory polymers are materials that can be programmed to hold a temporary shape and then recover their original shape upon exposure to an external stimulus, such as heat. nih.govnih.govwikipedia.orgpolymerexpert.frmdpi.com The permanent shape is typically set by covalent crosslinks, while the temporary shape is maintained by reversible physical crosslinks or changes in chain mobility. The incorporation of this compound into a polymer network could introduce dynamic covalent bonds through the trithiocarbonate moiety, which could potentially be utilized in the design of novel shape-memory systems. The carboxylic acid group could also be used to introduce hydrogen bonding, which can act as reversible physical crosslinks.

Emerging Research Directions and Future Perspectives for 3 Carbamothioylsulfanylpropanoic Acid Research

Development of Novel Catalytic Systems for Synthesis and Transformation of the Carbamothioylsulfanyl Group

The synthesis and functionalization of sulfur-containing molecules often present challenges, including catalyst poisoning and the need for harsh reaction conditions. Future research will heavily focus on creating novel catalytic systems to address these issues, particularly for the selective synthesis and transformation of the carbamothioylsulfanyl group.

One promising avenue is the application of advanced transition-metal catalysis. While palladium and nickel catalysts have been instrumental in forming C-S bonds, a significant hurdle is the tendency for sulfur compounds, like thiols, to poison the catalyst. This can lead to the formation of inactive metal complexes, slowing or halting the reaction. Designing sterically hindered ligands that protect the metal center from irreversible binding with sulfur species is a key area of development.

Furthermore, innovative catalytic cycles that bypass traditional cross-coupling pathways are emerging. For instance, the decarbonylative transformation of thioesters into thioethers using nickel or palladium catalysts represents a significant leap. nih.govorganic-chemistry.org This type of reaction, which proceeds without the need for bases or thiols, opens up new synthetic routes for modifying the core structure of 3-Carbamothioylsulfanylpropanoic acid. nih.gov Another frontier is the development of ruthenium-based pincer complexes that have shown unprecedented activity in the direct hydrogenation of thioesters to their corresponding alcohols and thiols, a reaction that is notoriously difficult due to catalyst deactivation by the thiol product. nih.gov The application of such catalysts could enable selective reductions of the carbamothioylsulfanyl moiety under mild, waste-free conditions. Selenol-based catalysts are also showing promise for promoting efficient thiol-thioester exchanges in aqueous media, which could be valuable for bioconjugation applications. nih.gov

Future work will likely involve the exploration of dual catalytic systems, combining photoredox catalysis with transition metal or organocatalysis to enable previously inaccessible transformations under mild conditions. organic-chemistry.org The development of robust, reusable solid-supported catalysts will also be crucial for improving the economic and environmental viability of synthesizing and derivatizing this compound on a larger scale.

Integration of Artificial Intelligence and Automation in Materials Discovery and Synthetic Route Planning

| Step | Description | AI/ML Tool Example |

| 1. Target Definition | The desired derivative of this compound is defined. | --- |

| 2. Retrosynthesis Prediction | AI algorithms propose multiple disconnection strategies to break the target down into simpler precursors. | Transformer-based neural networks, Graph Neural Networks (GNNs) |

| 3. Route Evaluation | The proposed synthetic routes are scored based on criteria such as predicted yield, cost of reagents, step count, and safety. | Scoring functions trained on reaction data and expert knowledge |

| 4. Forward Prediction | The most promising routes are validated by predicting the outcome of each forward reaction step. | Reaction prediction models |

| 5. Experimental Validation | The optimized synthetic plan is executed, often with the aid of automated robotic platforms. | Automated synthesis robots |

Advancement in Theoretical and Computational Methodologies for Sulfur-Containing Systems

Theoretical and computational chemistry provides invaluable insights into the structure, reactivity, and properties of molecules, guiding experimental work and accelerating discovery. For sulfur-containing systems like this compound, which can be challenging to model accurately, ongoing advancements in computational methodologies are particularly crucial.

High-level ab initio and Density Functional Theory (DFT) methods have become standard tools for studying reaction mechanisms and predicting molecular properties. researchgate.net However, a key challenge for sulfur compounds is the need for appropriate basis sets that can accurately describe the complex electronic structure of sulfur, sometimes requiring the inclusion of extra "tight" d functions for high accuracy. researchgate.net

To handle larger systems and dynamics, more computationally efficient semi-empirical methods are being refined. The Density Functional Tight Binding (DFTB) method, particularly its third-generation parameterization (DFTB3), offers a balance of speed and accuracy for biological and chemical applications. acs.orgnih.gov Recent parameterizations for sulfur and phosphorus have shown major improvements over previous versions and other semi-empirical methods for predicting structures, vibrational frequencies, and interaction energies. acs.orgnih.gov However, researchers must be cautious, as some DFTB parameterizations have been shown to produce qualitatively incorrect results for noncovalent interactions involving sulfur, highlighting the importance of careful validation. nih.gov

The table below summarizes common computational methods and their applications relevant to studying this compound.

| Method | Description | Typical Application |

| Density Functional Theory (DFT) | A widely used quantum mechanical method that models the electronic structure of molecules based on electron density. | Elucidating reaction mechanisms, calculating spectroscopic properties, predicting reactivity. |

| Ab Initio Methods | High-level methods based on first principles of quantum mechanics, often more accurate but computationally expensive than DFT. | Benchmarking results from less expensive methods, high-accuracy energy calculations. |

| DFTB (Density Functional Tight Binding) | An approximate and computationally efficient quantum method derived from DFT. nih.gov | Simulations of large molecular systems, molecular dynamics, initial screening of properties. nih.gov |